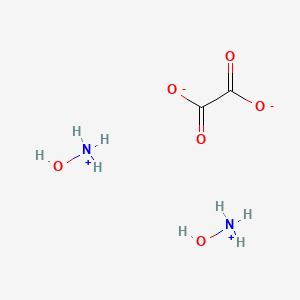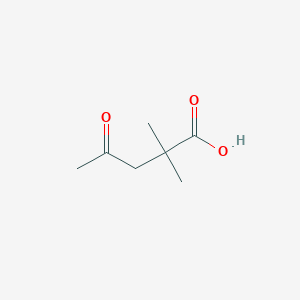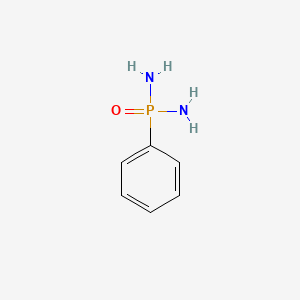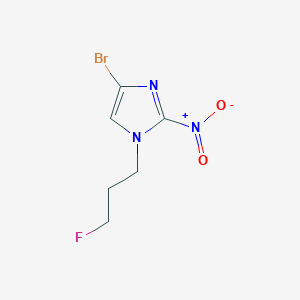
3-Amino-3-phenylpropanoic acid hydrochloride
Descripción general
Descripción
3-Amino-3-phenylpropanoic acid hydrochloride is a compound with the molecular formula C9H12ClNO2. It is a derivative of 3-amino-3-phenylpropanoic acid, which is a valuable β-amino acid. This compound is used in various scientific research applications, particularly in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
3-Amino-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Amino-3-phenylpropanoic acid hydrochloride is a valuable amino acid and is used as an intermediate in synthesizing pharmaceuticals . It has been studied for its potential therapeutic applications in various neurological diseases .
Mode of Action
For example, it has been found to interact with microorganisms having enantiomer-specific amidohydrolyzing activity .
Biochemical Pathways
The compound is involved in the enzymatic resolution of the racemic N-acetyl form . It is also used in the synthesis of pharmaceuticals such as Taxol, a complex diterpene isolated from the bark of Taxus brevifolia that possesses strong anticancer activity .
Result of Action
The result of the action of this compound is the production of enantiomerically pure compounds, which are key intermediates in the synthesis of pharmaceuticals . The compound’s interaction with specific enzymes and microorganisms leads to the production of these enantiomerically pure compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that the compound exists as a conglomerate at room temperature . .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used as an intermediate in synthesizing pharmaceuticals
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-phenylpropanoic acid hydrochloride can be achieved through both chemical and biotechnological methods. One common method involves the enzymatic resolution of the racemic N-acetyl form of 3-amino-3-phenylpropanoic acid using microorganisms with enantiomer-specific amidohydrolyzing activity . For example, Variovorax sp. and Burkholderia sp. have been identified as microorganisms capable of producing enantiomerically pure ®- and (S)-3-amino-3-phenylpropanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic resolution processes. These processes utilize specific microorganisms to achieve high molar conversion yields of enantiomerically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropanoic acid: This compound is structurally similar but lacks the amino group.
3-Amino-2-hydroxy-3-phenylpropanoic acid: This derivative has an additional hydroxyl group, which enhances its inhibitory activity against certain enzymes.
Uniqueness
3-Amino-3-phenylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both amino and phenyl groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to form enantiomerically pure compounds through enzymatic resolution further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
3-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBCTCOPRULFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE](/img/structure/B3267824.png)







![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)



